

Spectroscopic Data Analysis of Boc-Asp-OH: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-Asp-OH*

Cat. No.: *B558374*

[Get Quote](#)

Introduction

N-tert-butoxycarbonyl-L-aspartic acid (**Boc-Asp-OH**) is a pivotal building block in modern peptide synthesis and drug discovery. The tert-butoxycarbonyl (Boc) protecting group masks the amine functionality of L-aspartic acid, allowing for controlled, sequential peptide bond formation. Accurate characterization of this compound is paramount to ensure purity and confirm its identity before use in complex synthetic pathways. This technical guide provides an in-depth overview of the key spectroscopic data for **Boc-Asp-OH**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols.

Spectroscopic Data Summary

The following sections summarize the expected quantitative data from the spectroscopic analysis of **Boc-Asp-OH**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **Boc-Asp-OH** in solution. The data presented here are typical for spectra acquired in common deuterated solvents such as DMSO-d₆ or CDCl₃.

Table 1: ¹H NMR Spectroscopic Data for **Boc-Asp-OH**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.5	Broad Singlet	2H	Carboxylic Acid Protons (-COOH)
~7.0 - 7.5	Doublet	1H	Amide Proton (-NH)
~4.3 - 4.5	Multiplet	1H	α -CH
~2.6 - 2.8	Multiplet	2H	β -CH ₂
1.39	Singlet	9H	tert-Butyl Protons (-C(CH ₃) ₃)

Note: Chemical shifts can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for **Boc-Asp-OH**

Chemical Shift (δ) ppm	Assignment
~173	α -Carboxyl Carbon (-COOH)
~172	β -Carboxyl Carbon (-COOH)
~156	Carbonyl Carbon (Boc group, -C=O)
~79	Quaternary Carbon (Boc group, -C(CH ₃) ₃)
~51	α -Carbon (-CH)
~37	β -Carbon (-CH ₂)
~28	Methyl Carbons (Boc group, -CH ₃)

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. As a solid, **Boc-Asp-OH** exhibits characteristic absorption bands.

Table 3: FT-IR Spectroscopic Data for **Boc-Asp-OH**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3400 - 2400	Broad	O-H stretch (Carboxylic acid)
~3350	Medium	N-H stretch (Amide)
~1720	Strong	C=O stretch (Carboxylic acid)
~1690	Strong	C=O stretch (Boc carbamate)
~1520	Medium	N-H bend (Amide II)
~1160	Strong	C-O stretch (Boc group)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a common technique for this type of analysis. The molecular formula for **Boc-Asp-OH** is C₉H₁₅NO₆, with a molecular weight of 233.22 g/mol .[\[1\]](#)
[\[2\]](#)

Table 4: Mass Spectrometry Data for **Boc-Asp-OH**

m/z	Ion	Mode
234.0972	[M+H] ⁺	ESI-Positive
256.0791	[M+Na] ⁺	ESI-Positive
232.0827	[M-H] ⁻	ESI-Negative [1]

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Sample Preparation and Acquisition

This protocol outlines the steps for preparing a sample of **Boc-Asp-OH** for NMR analysis.

- **Sample Preparation:** Weigh approximately 5-10 mg of **Boc-Asp-OH** and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.
- **Transfer:** Using a pipette, transfer the solution into a standard 5 mm NMR tube.
- **Homogenization:** Gently vortex or invert the NMR tube to ensure the solution is homogeneous.
- **Acquisition:** Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, typically using 16-64 scans. Following this, acquire the ¹³C NMR spectrum, which will require a significantly larger number of scans due to the low natural abundance of the ¹³C isotope.
- **Data Processing:** Process the acquired spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

IR Spectroscopy Sample Preparation (Thin Solid Film)

This method is suitable for obtaining an IR spectrum of solid **Boc-Asp-OH**.[\[3\]](#)

- **Sample Dissolution:** Dissolve a small amount (approx. 5-10 mg) of **Boc-Asp-OH** in a few drops of a volatile solvent like methylene chloride or acetone.[\[3\]](#)
- **Film Preparation:** Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., KBr or NaCl).[\[3\]](#)
- **Solvent Evaporation:** Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[\[3\]](#)
- **Spectrum Acquisition:** Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum. A background spectrum of the clean, empty salt plate should be run first for automatic subtraction.
- **Cleaning:** After analysis, clean the salt plate thoroughly with an appropriate solvent (e.g., acetone) and return it to a desiccator.[\[3\]](#)

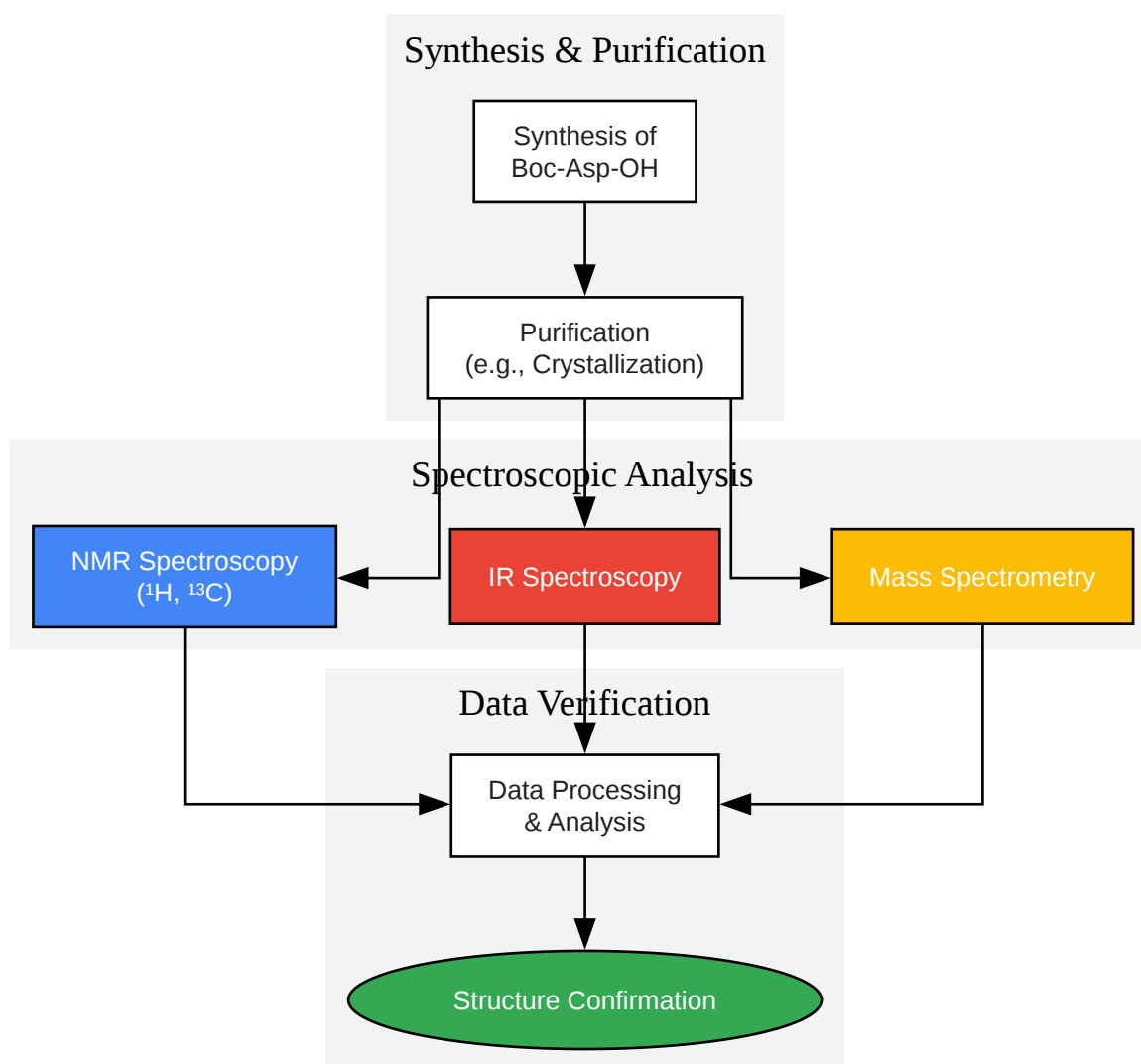
Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is for obtaining a mass spectrum of **Boc-Asp-OH** using an ESI source.

- **Sample Preparation:** Prepare a stock solution of **Boc-Asp-OH** at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
- **Dilution:** Dilute the stock solution with the same solvent, often with the addition of 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode, to a final concentration of about 10 µg/mL.^[4]
- **Infusion:** Introduce the diluted sample into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
- **Data Acquisition:** Acquire the mass spectrum in the desired mass range (e.g., m/z 100-500) in either positive or negative ion mode. Key instrument parameters such as capillary voltage, cone voltage, and source temperature should be optimized for the analyte.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a synthesized compound like **Boc-Asp-OH**.



[Click to download full resolution via product page](#)

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-(tert-butoxycarbonyl)-L-aspartic acid | C₉H₁₅NO₆ | CID 99718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-(tert-Butoxycarbonyl)-L-aspartic Acid | CymitQuimica [cymitquimica.com]
- 3. N-tert-Butoxycarbonyl-L-aspartic acid beta-benzyl ester | C₁₆H₂₁NO₆ | CID 1581888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. L-Aspartic acid- δ^2 -¹³C- δ^2 -Boc, γ^2 -Bz ester (δ^1 δ^3 C δ^2 97-99%; δ^1 δ^2 H δ^3 N, 97-99%) - Cambridge Isotope Laboratories, CNLM-2392-0.05 [isotope.com]
- To cite this document: BenchChem. [Spectroscopic Data Analysis of Boc-Asp-OH: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b558374#spectroscopic-data-for-boc-asp-oh-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com